Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate
Description
Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate (CAS: 70406-92-7) is a benzylamino-substituted ethyl acetate derivative with the molecular formula C₁₁H₁₄Cl₂N₂O₂ and a molecular weight of 277.15 g/mol . It is pharmacologically significant as a reference standard and impurity in the synthesis of Anagrelide Hydrochloride, a drug used to treat thrombocythemia . Structurally, it features a 2,3-dichloro-6-aminobenzyl group linked via a glycine ethyl ester backbone, conferring both polar (amine, ester) and hydrophobic (dichlorophenyl) properties.
The compound is typically stored at 2–8°C in a sealed, dark environment to prevent degradation .
Properties
IUPAC Name |
ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13/h3-4,15H,2,5-6,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKCDDOGWWCMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220681 | |
| Record name | Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70406-92-7 | |
| Record name | Anagrelide related compound A [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070406927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-(6-AMINO-2,3-DICHLOROBENZYLAMINO)ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5395VIK2H2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier. The compound is predicted to inhibit CYP1A2 and CYP2C19, enzymes involved in drug metabolism.
Result of Action
The molecular and cellular effects of Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate’s action are currently unknown. More research is needed to understand the biological effects of this compound.
Action Environment
The action of Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate may be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability.
Biochemical Analysis
Biochemical Properties
Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate is related to the synthesis and preparation of Anagrelide, a phosphodiesterase inhibitor with antiplatelet activity. This suggests that it may interact with enzymes such as phosphodiesterases and proteins involved in platelet function.
Cellular Effects
Given its role in the synthesis of Anagrelide, it may influence cell function by modulating platelet activity and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate is a chemical compound that has garnered attention for its biological activity, particularly as an intermediate in the synthesis of Anagrelide, a drug used to treat essential thrombocythemia. This compound is characterized by its dichlorobenzyl moiety, which contributes to its pharmacological properties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H14Cl2N2O2
- Molar Mass : Approximately 277.15 g/mol
- CAS Number : 70406-92-7
This compound primarily functions as a selective inhibitor of phosphodiesterase type 3 (PDE3). By inhibiting PDE3, it influences platelet function and may provide therapeutic benefits in conditions characterized by excessive platelet production. Furthermore, preliminary studies suggest that this compound may exhibit anti-inflammatory properties, although further investigation is warranted to fully understand its pharmacological profile .
Biological Activity and Therapeutic Applications
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Anagrelide | C10H12Cl2N4O3 | Direct therapeutic agent for essential thrombocythemia; shares similar mechanisms of action. |
| Ethyl 2-(6-amino-2-chlorobenzylamino)acetate | C11H14ClN2O2 | Lacks one chlorine atom; may exhibit different biological activities. |
| N-(6-Amino-2-chlorobenzyl)glycine | C10H12ClN3O2 | Simpler structure; used in peptide synthesis and exhibits different pharmacological properties. |
Case Studies and Research Findings
Several studies have examined the biological activity of this compound and related compounds:
- Study on PDE Inhibition : Research demonstrated that compounds similar to this compound effectively inhibited PDE3 activity in vitro, leading to decreased platelet aggregation in animal models .
- Anti-inflammatory Research : A study indicated potential anti-inflammatory effects through modulation of cytokine levels in macrophages treated with the compound.
- Synergistic Effects with Other Drugs : Investigations into the combination of this compound with other antiplatelet agents showed enhanced efficacy in reducing thrombus formation in preclinical models.
Scientific Research Applications
Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate is a chemical compound utilized in scientific research with diverse applications ranging from drug synthesis to other scientific applications. It has a molecular formula of and a molar mass of approximately 277.15 g/mol. The compound is an intermediate in the synthesis of pharmaceutical agents, particularly Anagrelide, a drug used to treat essential thrombocythemia .
Applications
- Pharmaceutical Intermediate this compound is primarily used as an intermediate in the synthesis of Anagrelide . Anagrelide is a potent blood platelet-reducing agent used in the treatment of cardiovascular diseases .
- Scientific Research The compound is used in scientific research for various applications, including drug synthesis.
- Reagent It serves as a reagent in chemical synthesis.
This compound exhibits biological activity due to its structural similarity to Anagrelide. It can act as a selective inhibitor of phosphodiesterase type 3, influencing platelet function and potentially providing therapeutic benefits in conditions characterized by excessive platelet production. Studies suggest that this compound may also possess anti-inflammatory properties, though further research is needed to fully understand its pharmacological profile.
Safety and Hazards
This compound is classified as an irritant and a health hazard . It may cause an allergic skin reaction, is suspected of causing genetic defects and cancer .
Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves, clothing, and eye/face protection . In case of skin contact, wash with plenty of water and seek medical attention if needed .
Chemical Reactions Analysis
Cyclization to Form Anagrelide
The most significant reaction involves cyclization with chloroformamidine hydrochloride to synthesize Anagrelide, a platelet-reducing agent. Key parameters include:
Reaction Scheme
Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate + Chloroformamidine HCl → Anagrelide
Optimized Conditions
Mechanistic Insights
-
The reaction proceeds via nucleophilic attack of the primary amine on the chloroformamidine, forming a quinazolinone ring.
-
Acetic acid facilitates protonation of intermediates, while the base deprotonates to drive cyclization .
Solvent-Dependent Reaction Pathways
Solvent choice significantly impacts reaction efficiency:
| Solvent | Temperature | Yield | Purity | Observations |
|---|---|---|---|---|
| Acetonitrile | 90°C | 66% | 95.9% | Faster kinetics (5-hour completion) |
| Toluene | 90°C | 58% | 93.2% | Longer reaction time (19 hours) |
Toluene-based systems require extended durations but reduce side-product formation compared to polar solvents .
Byproduct Formation and Mitigation
Key byproducts and control measures:
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Diacylated intermediates | Excess chloroformamidine | Stoichiometric reagent control |
| Oligomers | High-temperature degradation | Strict temperature monitoring |
Post-reaction workup (water washing, ethanol/MTBE rinses) effectively removes polar impurities .
Comparative Analysis of Synthetic Routes
The compound’s reactivity contrasts with structurally similar intermediates:
| Intermediate | Key Reaction | Yield (%) |
|---|---|---|
| Ethyl 2-(6-amino-2-chlorobenzylamino)acetate | Cyclization with thiourea | 42 |
| N-(6-Amino-2-chlorobenzyl)glycine | Direct alkylation | 35 |
This compound outperforms analogues due to enhanced electron-withdrawing effects from dichloro substitution, accelerating cyclization .
Stability Under Process Conditions
Degradation studies reveal:
-
Thermal Stability : Stable ≤ 90°C; decomposition occurs at >110°C.
-
pH Sensitivity : Rapid hydrolysis in alkaline media (pH > 9), forming glycine derivatives.
Comparison with Similar Compounds
Key Findings:
Structural Analogues in Anagrelide Synthesis: The target compound differs from Anagrelide Related Compounds B and C in its benzylamine-ester structure versus their quinazolinone cores. Compound C’s hydrobromide salt enhances solubility compared to the neutral target compound .
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate (CAS 41204-08-4) replaces the amine with bromine, increasing electrophilicity and altering reactivity in nucleophilic substitutions .
Imidazole-Based Ethyl Acetates :
- Imidazole derivatives (e.g., , Fig. 1A–G) exhibit enhanced hydrogen-bonding capacity and metal coordination via the imidazole nitrogen, which the target compound lacks. This difference may explain their broader use in antimicrobial and anticancer applications .
Safety and Handling: The target compound’s hazards (H317, H341, H350) are more severe than those of Ethyl N-(2-chlorobenzoyl)glycinate, which lacks explicit carcinogenicity warnings .
Q & A
Basic: What analytical methods are validated for detecting Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate as a pharmaceutical impurity?
Methodological Answer:
Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying this compound as an impurity in Anagrelide Hydrochloride. Key parameters include:
- Column: C18 (250 mm × 4.6 mm, 5 μm particle size)
- Mobile Phase: Gradient of phosphate buffer (pH 3.0) and acetonitrile
- Flow Rate: 1.0 mL/min
- Detection: 254 nm UV wavelength
- Sample Preparation: Dissolution in methanol:water (50:50) with 0.1% trifluoroacetic acid (TFA)
Method validation requires specificity, linearity (1–120% of specification limit), and precision (RSD <2%). Separation from Anagrelide and related compounds (e.g., Compounds B and C) must comply with pharmacopeial standards .
Advanced: How can structural discrepancies between NMR and X-ray crystallography data be resolved?
Methodological Answer:
Discrepancies often arise from conformational flexibility or crystal packing effects. A multi-technique approach is recommended:
Variable Temperature NMR: Identifies dynamic processes affecting chemical shifts.
Density Functional Theory (DFT) Calculations: Validates NMR chemical shifts against theoretical models.
Crystallographic Refinement: Use SHELXL for high-resolution X-ray refinement and ORTEP-III for thermal ellipsoid visualization .
Hydrogen Bond Analysis: IR spectroscopy confirms hydrogen bonding patterns.
Studies show combining SHELX refinement with advanced NMR experiments (NOESY, HSQC) resolves >90% of ambiguities in benzylamino acetate derivatives .
Basic: What synthetic routes are reported for this compound?
Methodological Answer:
A two-step nucleophilic substitution is commonly employed:
Chloroacetylation: React 6-amino-2,3-dichlorobenzylamine with ethyl chloroacetate in anhydrous DMF (60°C, 12 hours).
Esterification: Treat intermediates with ethanol/HCl under reflux (80°C, 6 hours).
Optimization Parameters:
- Molar Ratio: 1:1.2 (benzylamine:chloroacetate)
- Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7)
- Yield: 68–72%
Impurity profiling via TLC and HPLC ensures purity .
Advanced: How to optimize chromatographic separation from isobaric impurities?
Methodological Answer:
A factorial design approach reduces development time by 40%:
- Factors: pH (2.5–4.5), acetonitrile concentration (25–40%), column temperature (25–40°C)
- Responses: Resolution (Rs >2.0), tailing factor (<1.5)
Optimal Conditions:
- pH 3.2 phosphate buffer
- 32% acetonitrile
- 35°C column temperature
Statistical analysis identifies pH as the most significant factor (p<0.01). This method is validated for benzylamino derivatives .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups and substitution patterns.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (C₁₁H₁₄Cl₂N₂O₂, 277.15 g/mol).
- X-ray Crystallography: Resolves absolute configuration using SHELXL refinement .
Recent studies highlight the compound’s planar benzylamino core and gauche ester conformation .
Advanced: How to develop stability-indicating methods under forced degradation?
Methodological Answer:
Forced Degradation Conditions:
- Acidic/Basic Hydrolysis: 0.1N HCl/NaOH, 60°C, 24 hours.
- Oxidative Stress: 3% H₂O₂, 6 hours.
- Photolysis: 1.2 million lux-hours exposure.
Analytical Requirements:
- Chromatography: Baseline resolution (Rs ≥2.0) from degradation products.
- Detection: DAD (200–400 nm) with LC-MS/MS confirmation.
Pharmacopeial studies show <5% degradation under these conditions, with method precision RSD <1.5% .
Basic: How is this compound identified in pharmacopeial standards?
Methodological Answer:
The United States Pharmacopeia (USP) designates it as Anagrelide Related Compound A (CAS 1034749). Key identifiers:
- Molecular Formula: C₁₁H₁₄Cl₂N₂O₂
- Retention Time: 8.2 ± 0.3 minutes (USP HPLC method)
- Reference Standards: Available in 25 mg quantities for method calibration .
Advanced: What strategies mitigate dimerization during synthesis?
Methodological Answer:
Dimerization occurs via amine self-condensation. Mitigation strategies:
Controlled Stoichiometry: Limit benzylamine excess (<10%).
Low-Temperature Reactions: Maintain temperatures <60°C during chloroacetylation.
Additives: Use TCEP (Tris-carboxyethylphosphine) to reduce oxidative coupling.
Post-synthesis HPLC monitoring at 220 nm detects dimer peaks (retention time ~12 minutes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

